molecular formula C12H13NO2 B1281742 1-Benzylpiperidine-2,6-dione CAS No. 42856-43-9

1-Benzylpiperidine-2,6-dione

Cat. No. B1281742
CAS RN: 42856-43-9
M. Wt: 203.24 g/mol
InChI Key: RBEFUDUPGFNSIZ-UHFFFAOYSA-N
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Description

The compound 1-Benzylpiperidine-2,6-dione is not directly mentioned in the provided papers; however, the papers discuss various heterocyclic diones and their derivatives, which can offer insights into the chemical behavior and properties that might be relevant to 1-Benzylpiperidine-2,6-dione. For instance, the synthesis and properties of benzo[dithiophene]-4,5-dione derivatives , benzo[dicycloheptene]-1,9-dione , benzo[h]chromeno[naphthyridine]-6,8-dione , and benzo[f]indazole-4,9-dione derivatives are explored, which are structurally related to 1-Benzylpiperidine-2,6-dione by the presence of a dione moiety within a heterocyclic framework.

Synthesis Analysis

The synthesis of these heterocyclic diones involves multi-step reactions, starting from various precursors. For example, the synthesis of benzo[dithiophene]-4,5-dione derivatives includes the introduction of thiophene units and electron-withdrawing groups to increase conjugation and electron affinity . The benzo[dicycloheptene]-1,9-dione is synthesized from a [4+6]-cycloaddition product followed by transformations to epoxides and further chemical reactions . These methods indicate that the synthesis of 1-Benzylpiperidine-2,6-dione could also involve a multi-step approach, starting from a suitable piperidine precursor and introducing the dione functionality through controlled reactions.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are elucidated using various spectroscopic techniques, including single-crystal X-ray structural analysis , IR, 1H-NMR, and 13C-NMR . Density Functional Theory (DFT) calculations are employed to investigate the equilibrium geometry and electronic structure . These analyses are crucial for understanding the molecular geometry, electronic distribution, and potential reactive sites of 1-Benzylpiperidine-2,6-dione.

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by their molecular structure. For instance, the protonation behavior of benzo[dicycloheptene]-1,9-dione is studied, showing selective protonation at different carbonyl oxygens . This suggests that the dione moiety in 1-Benzylpiperidine-2,6-dione could also exhibit specific reactivity patterns, such as selective protonation or nucleophilic attack at the carbonyl sites.

Physical and Chemical Properties Analysis

The physical and chemical properties, such as electronic, electrochemical, and electrical properties, are investigated for these compounds. The charge-carrier transport properties are particularly studied for benzo[dithiophene]-4,5-dione derivatives using organic field-effect transistors (OFETs) . The antiproliferative activity of benzo[f]indazole-4,9-dione derivatives is evaluated, indicating potential biological activity . These studies imply that 1-Benzylpiperidine-2,6-dione could also possess unique electronic properties and biological activity, which would be worth investigating.

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Medicinal Chemistry .

Summary of the Application

“1-Benzylpiperidine-2,6-dione” derivatives have been found to be useful in the treatment of Sickle Cell Disease and β-Thalassemia . These are severe inherited blood disorders that can cause red blood cells to contort into a sickle shape, leading to intense pain, organ damage, and premature death .

Methods of Application or Experimental Procedures

The application involves the use of novel substituted piperidine-2,6-dione derivatives to reduce the expression levels of the Widely Interspaced Zinc Finger Motif (WIZ) protein and/or induce the expression levels of Fetal Hemoglobin (HbF) protein . These proteins play a crucial role in the manifestation of Sickle Cell Disease and β-Thalassemia .

Application in Organic Synthesis

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

Piperidine-2,6-diones, such as “1-Benzylpiperidine-2,6-dione”, are privileged heterocyclic scaffolds that are frequently found in numerous drugs . They serve as valuable and versatile synthetic intermediates in organic synthesis .

Methods of Application or Experimental Procedures

The document does not provide specific methods of application or experimental procedures for this application .

Application in Drug Design

Specific Scientific Field

This application falls under the field of Drug Design .

Summary of the Application

Piperidines, including “1-Benzylpiperidine-2,6-dione”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry .

Methods of Application or Experimental Procedures

The document does not provide specific methods of application or experimental procedures for this application .

Results or Outcomes

More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Application in Synthesis of Piperidine-2,6-dione

Specific Scientific Field

This application falls under the field of Organic Synthesis .

Summary of the Application

A simple and efficient method for the synthesis of piperidine-2,6-dione from abundant acetates and acrylamides using potassium tert-butoxide as a promoter has been reported .

Methods of Application or Experimental Procedures

The synthesis involves Michael addition and intramolecular nucleophilic substitution processes .

Results or Outcomes

The document does not provide specific quantitative data or statistical analyses for this application .

Application in Biological Evaluation of Potential Drugs

Specific Scientific Field

This application falls under the field of Pharmacology .

Summary of the Application

The pharmaceutical applications of synthetic and natural piperidines, including “1-Benzylpiperidine-2,6-dione”, have been covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Methods of Application or Experimental Procedures

The document does not provide specific methods of application or experimental procedures for this application .

Results or Outcomes

The document does not provide specific quantitative data or statistical analyses for this application .

Application in Synthesis of Natural Alkaloids

Specific Scientific Field

This application falls under the field of Organic Synthesis .

Summary of the Application

Piperidine was further exemplified in the asymmetric synthesis of another natural alkaloid isosolenopsin A which incorporates cis-2,6-dialkylpiperidine as a core . Isosolenopsin A was isolated from the venom of the fire ant solenopsis and was found to have a variety of interesting bioactivities .

Methods of Application or Experimental Procedures

The document does not provide specific methods of application or experimental procedures for this application .

Results or Outcomes

The document does not provide specific quantitative data or statistical analyses for this application .

properties

IUPAC Name

1-benzylpiperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c14-11-7-4-8-12(15)13(11)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEFUDUPGFNSIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C(=O)C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70522906
Record name 1-Benzylpiperidine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70522906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzylpiperidine-2,6-dione

CAS RN

42856-43-9
Record name 1-Benzylpiperidine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70522906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
R Annadate - 2020 - research.library.mun.ca
The functionalized γ-butenolide (2-(5H) furanone) motif is found in various natural products and hence the synthesis of butenolides is of considerable interest. The organocatalytic direct …
Number of citations: 5 research.library.mun.ca
VI Uzgiris, PE Graves, HA Salhanick - Biochemistry, 1977 - ACS Publications
Vytautas I. Uzgiris, Penelope E. Graves, and Hilton A. Salhanick* abstract: Absorbance changes in the spectrum of cytochrome P-450 were related to the inhibition of [26-l4C] cho-…
Number of citations: 52 pubs.acs.org
I Suarez del Villar, A Gradillas, J Pérez‐Castells - 2010 - Wiley Online Library
Unsaturated δ‐lactams are cyclopropanated with the aid of diazo compound decomposition catalysed by metal complexes. A study of the reaction conditions, stereochemical outcome …
A DAICH - 2014 - pepite-depot.univ-lille.fr
Je tiens à remercier vivement Monsieur Eric DENIAU, professeur de l’université de Lille 1, de m’avoir permis d’effectuer ce travail au sein de son équipe de recherche, de m’avoir …
Number of citations: 0 pepite-depot.univ-lille.fr

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